molecular formula C13H15NO3S2 B2950626 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1210457-03-6

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2950626
CAS No.: 1210457-03-6
M. Wt: 297.39
InChI Key: DYQBAYRDUFBQBI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that features a benzenesulfonamide core substituted with an ethoxy group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the benzenesulfonamide intermediate with thiophen-3-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
  • 2-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Uniqueness

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-2-17-12-5-3-4-6-13(12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQBAYRDUFBQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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